Cas no 29366-72-1 (1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-)

1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- structure
29366-72-1 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
CAS-nummer:29366-72-1
MF:C9H8N6O2
MW:232.198820114136
CID:265580
PubChem ID:34542
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
    • 6-(3-nitrophenyl)-1,3,5-Triazine-2,4-diamine
    • 2,4-diamino-6-(3-nitrophenyl)-1,3,5-
    • 2,4-Diamino-6-(m-nitrophenyl)-s-triazin
    • 2-< 3-Nitrophenyl> -4,6-diamino-1.3.5-triazin
    • 2-m-Nitrophenyl-4,6-diamino-s-triazin
    • 6-(3-Nitro-phenyl)-[1,3,5]triazin-2,4-diyldiamin
    • 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diamine
    • 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diyldiamine
    • AC1L1RS0
    • AC1Q52N6
    • CHEMBL139255
    • NSC121172
    • SureCN670531
    • DTXSID10275101
    • 1,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
    • FT-0704734
    • SMR002049080
    • A18586
    • SCHEMBL670531
    • AKOS001705091
    • MLS003389427
    • 29366-72-1
    • 6-(3-Nitrophenyl)-1,3,5-triazine-2,4-diamine #
    • 2,4-Diamino-6-(3-nitrophenyl)-1,3,5-triazine
    • s-Triazine, 2,4-diamino-6-(m-nitrophenyl)-
    • VPHQFMMMDMEBFG-UHFFFAOYSA-N
    • NSC-121172
    • s-Triazine,4-diamino-6-(m-nitrophenyl)-
    • Pro.OBzl.HCl
    • 1,3,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
    • Inchi: 1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
    • InChI-sleutel: VPHQFMMMDMEBFG-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1=CC=CC(C2N=C(N)N=C(N)N=2)=C1)=O

Berekende eigenschappen

  • Exacte massa: 232.07104
  • Monoisotopische massa: 232.070874
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 273
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 137

Experimentele eigenschappen

  • Dichtheid: 1.539
  • Kookpunt: 578.2°Cat760mmHg
  • Vlampunt: 303.5°C
  • Brekindex: 1.729
  • PSA: 133.85
Aanbevolen leveranciers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.